2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule featuring multiple functional groups, including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic synthesis. A common synthetic route might include:
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Formation of the Oxadiazole Ring: : This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3-chlorobenzohydrazide with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can yield the oxadiazole ring .
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Synthesis of the Pyrrole Ring: : The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine. In this case, the oxadiazole derivative can be reacted with a suitable 1,4-dicarbonyl compound to form the pyrrole ring .
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Formation of the Dihydroquinoline Moiety: : This can be synthesized by the Povarov reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene. The resulting dihydroquinoline can then be coupled with the pyrrole-oxadiazole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and dihydroquinoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can occur at the oxadiazole ring and the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline derivatives and oxidized pyrrole products.
Reduction: Formation of alcohols or amines from the carbonyl and oxadiazole groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The combination of the oxadiazole and dihydroquinoline moieties suggests it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The oxadiazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzyme active sites or receptor binding pockets .
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring and chlorophenyl group but lacks the pyrrole and dihydroquinoline moieties.
1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Contains the dihydroquinoline moiety but lacks the oxadiazole and pyrrole rings.
2-(1H-pyrrol-1-yl)ethanone: Contains the pyrrole ring but lacks the oxadiazole and dihydroquinoline moieties.
Uniqueness
The uniqueness of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combination of multiple bioactive moieties within a single molecule
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-18-9-3-7-17(14-18)22-25-23(30-26-22)20-11-5-12-27(20)15-21(29)28-13-4-8-16-6-1-2-10-19(16)28/h1-3,5-7,9-12,14H,4,8,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQNYPQFLLXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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